molecular formula C9H11BrF3NO2 B13065044 5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one

5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one

Cat. No.: B13065044
M. Wt: 302.09 g/mol
InChI Key: GXJOWVIDQBCAPP-ALCCZGGFSA-N
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Description

5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one is a chemical compound with the molecular formula C9H11BrF3NO2 and a molecular weight of 302.09 g/mol It is characterized by the presence of a bromine atom, three fluorine atoms, and a morpholine ring attached to a pentenone structure

Chemical Reactions Analysis

5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one can undergo various chemical reactions, including:

Scientific Research Applications

5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity to certain enzymes and receptors. The morpholine ring contributes to its solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

5-Bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C9H11BrF3NO2

Molecular Weight

302.09 g/mol

IUPAC Name

(Z)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one

InChI

InChI=1S/C9H11BrF3NO2/c10-6-7(5-8(15)9(11,12)13)14-1-3-16-4-2-14/h5H,1-4,6H2/b7-5-

InChI Key

GXJOWVIDQBCAPP-ALCCZGGFSA-N

Isomeric SMILES

C1COCCN1/C(=C\C(=O)C(F)(F)F)/CBr

Canonical SMILES

C1COCCN1C(=CC(=O)C(F)(F)F)CBr

Origin of Product

United States

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